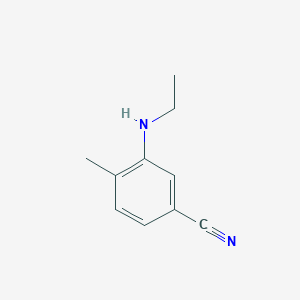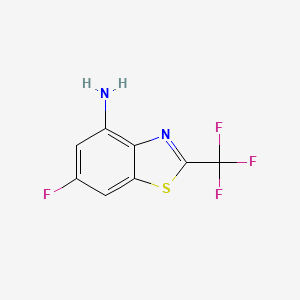
3,5-Dimethyl-1-butylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C9H16N2. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require mild conditions and can be carried out in a one-pot procedure, making them efficient and convenient for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 1-Butyl-3,5-dimethyl-1H-pyrazole are not extensively documented, the general principles of pyrazole synthesis can be applied. Industrial production often involves optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow synthesis and employing catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: N-substituted pyrazole derivatives.
Scientific Research Applications
1-Butyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes like cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the butyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-Butyl-3-methyl-1H-pyrazole: Similar structure but with one less methyl group, which can affect its steric and electronic properties.
1-Butyl-3,5-diphenyl-1H-pyrazole:
Uniqueness
1-Butyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with tailored properties for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
2655-37-0 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-butyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-5-6-11-9(3)7-8(2)10-11/h7H,4-6H2,1-3H3 |
InChI Key |
CHDNZIRREFRIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13283848.png)
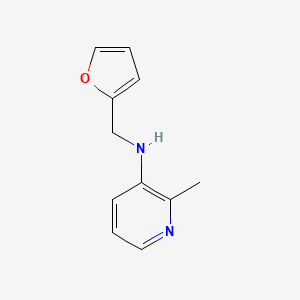
![2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13283868.png)
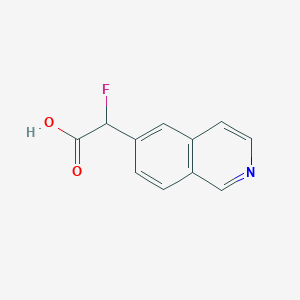
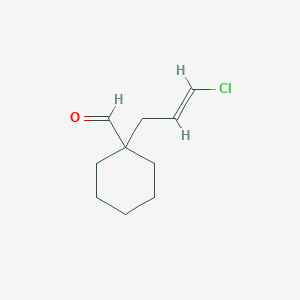
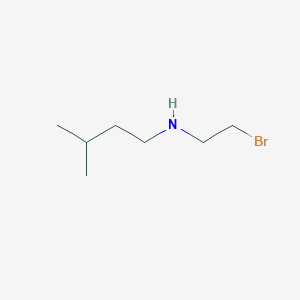
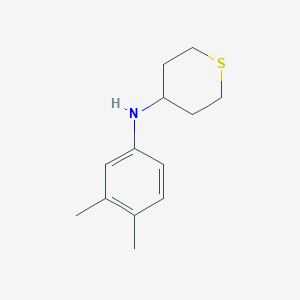
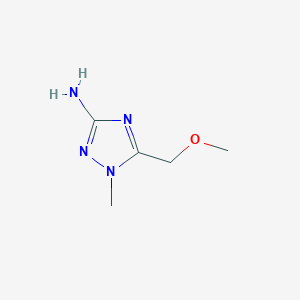
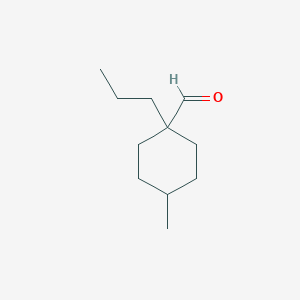
![1-Oxa-9lambda6-thia-4-azaspiro[5.5]undecane-9,9-dione](/img/structure/B13283934.png)
![1-Fluoro-3-[(3-fluorophenyl)amino]propan-2-ol](/img/structure/B13283938.png)
